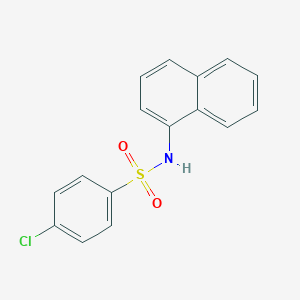

4-chloro-N-(naphthalen-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-naphthalen-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c17-13-8-10-14(11-9-13)21(19,20)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDIMOJJCXWWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309693 | |

| Record name | 4-chloro-N-(naphthalen-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56799-95-2 | |

| Record name | NSC213605 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(naphthalen-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-N-(1-NAPHTHYL)BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorosulfonation of Chlorobenzene

The foundational step in synthesizing 4-chloro-N-(naphthalen-1-yl)benzenesulfonamide involves generating 4-chlorobenzenesulfonyl chloride. As detailed in a patented wastewater-free process, chlorobenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) in a molar ratio of 1:1.6:3.2. This one-pot reaction avoids intermediate isolation, minimizing environmental impact by converting stoichiometric byproducts (SO₂ and HCl) into recyclable bisulfite and hydrochloric acid via gas scrubbing. The reaction proceeds at 50–60°C for 2–4 hours, yielding a melt of 4-chlorobenzenesulfonyl chloride contaminated with 1–3% 4,4'-dichlorodiphenyl sulfone, which is removed via vacuum distillation or filtration.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 50–60°C |

| Molar Ratio (ClSO₃H:SOCl₂) | 1.6:3.2 |

| Byproduct Removal | Vacuum distillation or filtration |

| Yield | 90–92% (theoretical) |

Coupling with 1-Naphthylamine

The sulfonyl chloride intermediate reacts with 1-naphthylamine to form the target sulfonamide. This step, adapted from analogous sulfonamide syntheses, employs aqueous or organic solvents (e.g., dichloromethane or tetrahydrofuran) at 20–80°C. The reaction is typically conducted under basic conditions (pH 8–10) to deprotonate the amine, enhancing nucleophilicity. Post-reaction, the crude product is isolated via acidification (pH 5–6 using HCl) and purified by recrystallization from ethanol/water mixtures.

Optimization Insights

-

Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of 1-naphthylamine, reducing reaction time to 1–2 hours.

-

Stoichiometry : A 10% excess of sulfonyl chloride ensures complete amine conversion, mitigating hydrolysis side reactions.

-

Yield : Reported yields for analogous sulfonamides range from 79% to 92%.

Modular Synthesis via Palladium-Catalyzed Cross-Coupling

Naphthylamine Precursor Preparation

An alternative route, inspired by recent medicinal chemistry protocols, involves synthesizing 1-naphthylamine derivatives before sulfonamide formation. For example, 1-methoxy-4-nitronaphthalene undergoes iodination using N-iodosuccinimide (NIS) to yield 2-iodo-1-methoxy-4-nitronaphthalene. Subsequent nitro reduction via catalytic hydrogenation (H₂/Pd-C) or iron in acetic acid generates 1-amino-2-iodonaphthalene.

Sulfonamide Coupling

The amine intermediate reacts with 4-chlorobenzenesulfonyl chloride under conditions mirroring Section 1.2. However, this method introduces flexibility for introducing substituents on the naphthalene ring, enabling structural diversification.

Advantages Over Direct Synthesis

-

Functional Group Tolerance : Palladium-mediated steps accommodate electron-withdrawing/donating groups on the naphthalene core.

-

Scalability : Multi-gram syntheses are feasible with yields exceeding 85%.

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

The direct sulfonamidation route excels in atom economy and minimizes waste, as demonstrated by the patented process. In contrast, the modular approach offers superior control over regiochemistry but requires costly catalysts (e.g., Pd(PPh₃)₄) and generates metal-contaminated waste.

Purity and Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(naphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution Reactions: Formation of substituted benzenesulfonamides.

Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.

Reduction Reactions: Formation of amines.

Scientific Research Applications

Chemical Synthesis and Research Applications

4-Chloro-N-(naphthalen-1-yl)benzenesulfonamide serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in both academic and industrial settings. The compound is synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with naphthalen-1-amine, typically using triethylamine as a base in dichloromethane solvent.

Table 1: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-Chlorobenzenesulfonyl chloride + Naphthalen-1-amine | Room temperature, dichloromethane |

| 2 | Triethylamine (base) | Neutralization of HCl |

Enzyme Inhibition

One of the most promising applications of this compound is its potential as an enzyme inhibitor. Notably, it has been investigated for inhibiting carbonic anhydrase, an enzyme critical for various physiological processes. The binding of this compound to the active site of carbonic anhydrase prevents the conversion of carbon dioxide to bicarbonate, which can have implications in cancer treatment by reducing tumor growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL. The compound's low minimum bactericidal concentration (MBC)/MIC ratio suggests its strong bactericidal efficacy .

Table 2: Antimicrobial Activity

| Bacteria | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 4-8 | 4 |

Anticancer Research

The anticancer properties of this compound have been explored in various studies. In vitro assays demonstrate that it inhibits the proliferation of multiple cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these cell lines are reported to be below 100 μM, indicating significant cytotoxicity.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 47 |

| HeLa | 50 |

| MCF-7 | <100 |

Study on Antimicrobial Efficacy

A study highlighted the effectiveness of sulfonamide derivatives with naphthyl groups against Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the naphthyl moiety was linked to enhanced bactericidal activity, demonstrating the importance of structural modifications in improving efficacy .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects on various cancer cell lines, revealing significant apoptotic activity associated with naphthyl substituents. Flow cytometric analysis showed increased markers of apoptosis in treated cells compared to controls, indicating potential therapeutic applications in oncology.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition demonstrated that this compound effectively inhibits carbonic anhydrase activity. This finding suggests potential applications in conditions where this enzyme plays a critical role, such as glaucoma and certain types of cancer .

Mechanism of Action

The mechanism of action of 4-chloro-N-(naphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs of 4-chloro-N-(naphthalen-1-yl)benzenesulfonamide include:

Spectroscopic and Physical Properties

Infrared Spectroscopy (IR):

- This compound (hypothesized): Expected NH stretch ~3230 cm⁻¹ (similar to naphthyl analog in ) and SO₂ asymmetric/symmetric stretches at ~1334/1160 cm⁻¹ .

- 4-Chloro-N-(benzyl)benzenesulfonamide: NH stretch at 3201 cm⁻¹; reduced conjugation due to benzyl group .

¹H NMR:

- Naphthalen-1-yl derivatives (): Aromatic protons appear as multiplets in δ 7.08–7.80 ppm, with a broad singlet for NH (~7.08 ppm).

- Benzyl derivative (): Distinct benzyl CH₂ protons at δ 4.11 ppm (d), absent in naphthyl analogs.

Crystallographic and Conformational Analysis

- Torsion Angles: 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide: C—SO₂—NH—C torsion angle = -58.4°, leading to a twisted conformation . 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide: Torsion angle = 77.8°, with sulfonyl and anilino rings tilted by 87.9° .

- Intermolecular Interactions: N—H⋯O hydrogen bonds form inversion dimers in crystal structures, stabilized by van der Waals forces ().

Biological Activity

4-chloro-N-(naphthalen-1-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

This compound is synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with naphthalen-1-amine, typically in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The structural formula can be represented as follows:

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase, an enzyme critical for regulating pH and fluid balance in biological systems. By binding to the active site of this enzyme, it prevents the conversion of carbon dioxide to bicarbonate, which can lead to various physiological effects including reduced tumor growth in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effective activity against various Gram-positive bacteria, including Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL . The compound's bactericidal efficacy is underscored by its low minimum bactericidal concentration (MBC)/MIC ratio, indicating minimal tolerance in microorganisms .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HeLa and MCF-7 cells, with IC50 values below 100 μM. Specifically, compounds with a naphthyl moiety have been associated with enhanced cytotoxic activity against these cell lines .

Table 1 summarizes the IC50 values for various cell lines treated with this compound:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 47 |

| HeLa | 50 |

| MCF-7 | <100 |

Case Studies

Several studies have investigated the biological activity of sulfonamides similar to this compound:

- Antimicrobial Efficacy : A study found that derivatives with a naphthyl group exhibited strong bactericidal activity against MRSA and other strains, highlighting the importance of structural modifications in enhancing efficacy .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines and reported significant apoptotic activity linked to the presence of naphthyl substituents. Flow cytometric analysis revealed that treated cells showed increased apoptosis markers compared to controls .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition has demonstrated that the compound effectively inhibits carbonic anhydrase activity, suggesting potential applications in managing conditions where this enzyme plays a critical role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.